1-(3,5-Dichlorophenyl)-3-methylurea

Description

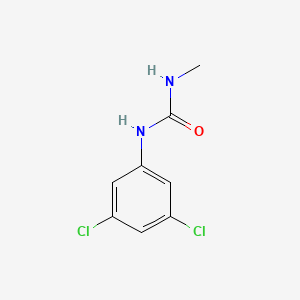

1-(3,5-Dichlorophenyl)-3-methylurea (CAS RN 38655-13-9, molecular formula C₈H₈Cl₂N₂O) is a substituted urea derivative characterized by a dichlorophenyl group at the 3,5-positions and a methyl group attached to the urea moiety. It is widely used as a reference standard in food and environmental analysis due to its role as a pesticide metabolite or degradation product . Its structural rigidity, conferred by the electron-withdrawing chlorine substituents, enhances stability in analytical workflows, making it a critical marker in residue detection .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-7-3-5(9)2-6(10)4-7/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCNJJMAZHDEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401754 | |

| Record name | 1-(3,5-dichlorophenyl)-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38655-13-9 | |

| Record name | 1-(3,5-dichlorophenyl)-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with methylamine to yield 1-(3,5-dichlorophenyl)-3-methylurea .

Industrial Production Methods

In industrial settings, the synthesis of 1-(3,5-dichlorophenyl)-3-methylurea may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-methylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce amines .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-methylurea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3-methylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl Derivatives

- 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU, CAS 3567-62-2): Differs in chlorine substitution (3,4- vs. 3,5-positions), altering electronic effects. Environmental Impact: DCPMU is a metabolite of diuron, a common herbicide, and is frequently detected in agricultural runoff .

- 1-(3,5-Dichlorophenyl)-3-phenylurea (CAS 13142-58-0): Replaces the methyl group with a phenyl ring, significantly increasing lipophilicity (logP ~3.2 vs. ~2.5 for the methyl analog).

Substituent Variations on the Urea Moiety

- 1-(3,4-Dichlorophenyl)urea (DCPU, CAS 23255-59-6) :

- This structural modification prolongs environmental persistence .

Chlorine-Free Analogs

- 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea (CAS 443640-13-9): Replaces one chlorine with a dimethylphenyl group, reducing electron-withdrawing effects and altering binding affinity to biological targets. This compound shows lower herbicidal activity but improved selectivity in non-target species .

Physicochemical and Analytical Properties

Table 1: Key Properties of Selected Urea Derivatives

*Estimated using fragment-based methods.

Environmental and Metabolic Behavior

- Degradation Pathways :

- Analytical Detection :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting urea derivatives. The 3,5-dichloro isomer elutes later than the 3,4-isomer in reversed-phase columns due to higher hydrophobicity .

Biological Activity

1-(3,5-Dichlorophenyl)-3-methylurea, with the CAS number 38655-13-9, is a compound that emerges as a significant metabolite of the herbicide Diuron. Its biological activity is primarily linked to its role in inhibiting photosynthesis, making it relevant in both agricultural and environmental contexts. This article delves into the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential applications in bioremediation and cancer research.

Chemical Structure and Properties

The molecular formula for 1-(3,5-Dichlorophenyl)-3-methylurea is C8H8Cl2N2O, with a molecular weight of 219.06 g/mol. The compound features a dichlorophenyl group linked to a methylurea moiety, which contributes to its herbicidal properties.

1-(3,5-Dichlorophenyl)-3-methylurea functions by inhibiting photosynthesis through interference with the electron transport chain in chloroplasts. It specifically binds to the D1 protein, crucial for photosynthetic processes. This inhibition leads to reduced growth and viability in target plants, making it effective against various weed species .

Biological Activity

The biological activity of 1-(3,5-Dichlorophenyl)-3-methylurea can be categorized into several areas:

- Herbicidal Action : As a herbicide, it effectively controls unwanted vegetation in agricultural settings by disrupting photosynthesis.

- Cytotoxic Effects : Studies indicate potential cytotoxicity against certain cell lines, suggesting applications in cancer research.

- Environmental Impact : It is formed during the degradation of Diuron in soil and water, raising concerns about its persistence and ecological effects.

Toxicological Profile

The compound is classified as an acute toxic irritant. Toxicological assessments have shown that it can affect non-target organisms and may pose risks to human health if not handled properly. The following table summarizes key toxicological data:

| Endpoint | Value | Reference |

|---|---|---|

| Acute Toxicity | Irritant | |

| Environmental Persistence | Moderate | |

| Cytotoxicity | Varies by cell line |

Case Studies

Several studies have explored the degradation of Diuron and its metabolites:

- Biodegradation by Fungi :

- Toxicity Assessments :

Applications in Research and Industry

1-(3,5-Dichlorophenyl)-3-methylurea's biological activity opens avenues for various applications:

- Agricultural Use : Primarily as a herbicide due to its ability to inhibit photosynthesis.

- Cancer Research : Potential cytotoxic effects warrant further investigation into therapeutic applications.

- Bioremediation : Understanding its degradation pathways can inform strategies for remediating contaminated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.